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Compound of Interest

4-(Piperidin-1-ylmethyl)benzoic
Compound Name: d
aci

Cat. No.: B069625

In the landscape of medicinal chemistry and materials science, the strategic design of
molecular building blocks is paramount. 4-(Piperidin-1-ylmethyl)benzoic acid, hereafter
referred to as PMBA, emerges as a compound of significant interest for researchers, scientists,
and drug development professionals. With its distinct molecular architecture, featuring a rigid
aromatic ring, a flexible piperidinomethyl side chain, and a reactive carboxylic acid moiety,
PMBA serves as a versatile scaffold for the synthesis of complex molecular entities.

This technical guide provides a comprehensive overview of the core basic properties of PMBA
(CAS No. 159691-33-5).[1][2] It is intended not as a simple recitation of data, but as an in-
depth exploration of its synthesis, characterization, chemical reactivity, and safe handling,
grounded in established scientific principles. The insights herein are curated to empower
researchers to fully leverage the potential of this valuable compound in their experimental
designs. This molecule is a piperidine compound primarily utilized for biochemical research and
as an intermediate in the synthesis of more complex, often biologically active, molecules.[1][3]

Section 1: Physicochemical & Spectroscopic Profile

The foundational properties of a molecule dictate its behavior in both chemical and biological
systems. A precise understanding of these characteristics is the first step in any rigorous
scientific investigation.

Core Molecular Attributes
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The fundamental identifiers and properties of PMBA are summarized below. This data provides
the cornerstone for all subsequent experimental and computational work.

Property Value Source
CAS Number 159691-33-5 [11[2]
Molecular Formula C13H17NO2 [1][2]
Molecular Weight 219.28 g/mol [11[2]

4-(piperidinomethyl)benzoic
Synonyms acid; 4- [2]
(piperidylmethyl)benzoic acid

) C1CCN(Cc1)cce2e=Ccc=Cc(c=C
Canonical SMILES N/A
2)C(=0)0O

Structural Characterization Protocol

Verifying the identity and purity of a chemical entity is a non-negotiable tenet of scientific
integrity. The following protocols outline the standard methodologies for the characterization of
PMBA. While specific instrument parameters may vary, the principles remain universal.

Rationale: A multi-technique approach is essential for unambiguous structure elucidation. NMR
spectroscopy confirms the covalent framework and proton/carbon environment, Mass
Spectrometry verifies the molecular weight and formula, and HPLC assesses the purity of the
sample.

Step-by-Step Characterization Workflow:
¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Dissolve 5-10 mg of PMBA in a suitable deuterated solvent (e.g., DMSO-ds or
CDCIs). The expected spectrum should show distinct signals corresponding to the
aromatic protons of the benzoic acid ring, the methylene bridge protons, and the protons
of the piperidine ring. The integration of these signals should correspond to the number of
protons in each environment.
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o

13C NMR: Acquire a proton-decoupled 3C NMR spectrum from a more concentrated
sample (20-50 mg). This will confirm the number of unique carbon environments, including
the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene bridge
carbon, and the carbons of the piperidine ring.

e Mass Spectrometry (MS):

[e]

Prepare a dilute solution of PMBA in a suitable solvent (e.g., methanol or acetonitrile).
Infuse the sample into an Electrospray lonization (ESI) mass spectrometer.

In positive ion mode, expect to observe the protonated molecule [M+H]* at an m/z
corresponding to the molecular weight plus a proton (approx. 220.13).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition with high accuracy (Expected Exact Mass: 219.1259).[2]

e High-Performance Liquid Chromatography (HPLC):

[e]

Develop a reverse-phase HPLC method using a C18 column.

A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid
or trifluoroacetic acid to ensure protonation of the amine and suppression of carboxylate
formation).

Monitor the elution profile using a UV detector, typically at a wavelength between 254 nm
and 280 nm.

A pure sample should exhibit a single, sharp peak. The retention time is a characteristic of
the compound under the specific method conditions.

Documentation for these analytical techniques, including example spectra, can often be

requested from commercial suppliers.[4]

Section 2: Synthesis and Purification

While PMBA is commercially available, understanding its synthesis provides insight into

potential impurities and informs the design of derivatives. The most logical and efficient
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synthesis route involves the nucleophilic substitution of a benzylic halide with piperidine.

Synthetic Pathway: Nucleophilic Alkylation

Causality of Design: This pathway is chosen for its reliability and high efficiency. It leverages
the high reactivity of the benzylic position in 4-(bromomethyl)benzoic acid towards nucleophilic
attack by the secondary amine, piperidine. The use of a mild base is critical to neutralize the
HBr generated during the reaction, driving the equilibrium towards the product and preventing
the protonation and deactivation of the piperidine nucleophile.
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Caption: Synthetic workflow for 4-(Piperidin-1-ylmethyl)benzoic acid.
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Detailed Synthesis Protocol

Self-Validation: This protocol incorporates clear steps for reaction monitoring (TLC) and
purification, ensuring that the final product meets the required purity standards for subsequent

applications.
o Reagent Preparation:

o To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-
(bromomethyl)benzoic acid (1.0 eq).

o Add anhydrous potassium carbonate (K2COs) (2.5 eq) as the base.
o Add acetonitrile (approx. 10 mL per gram of starting material) as the solvent.
¢ Nucleophilic Addition:

o To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature. The
slight excess of the amine ensures the complete consumption of the limiting electrophile.

o Allow the reaction to stir at room temperature for 12-18 hours.
e Reaction Monitoring:

o Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile
phase such as 10% methanol in dichloromethane. The product spot should be more polar
than the starting bromide and can be visualized under UV light.

e Work-up and Isolation:

o Once the reaction is complete (disappearance of the starting material by TLC), filter the
reaction mixture through a pad of celite to remove the inorganic salts (K2COs and KBr).

o Wash the filter cake with a small amount of acetonitrile.

o Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to
yield the crude product as a solid.
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e Purification:

o The crude solid can be purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or ethyl acetate/hexanes) to yield pure PMBA.

o Alternatively, for very high purity, silica gel column chromatography can be employed.

Section 3: Chemical Reactivity and Applications

PMBA is not typically an endpoint molecule but rather a versatile intermediate. Its value lies in
the orthogonal reactivity of its two primary functional groups: the tertiary amine and the
carboxylic acid.

Expertise-Driven Insight: The presence of both an acidic (carboxylic acid) and a basic (tertiary
amine) center makes PMBA an amphoteric molecule. This dual nature allows for its use as a
zwitterionic linker in materials science or for pH-dependent solubility tuning in pharmaceutical
formulations.

4-(Piperidin-1-ylmethyl)benzoic acid
(PMBA)

Esterification
(e.g., ROH, H+)

Amidation Protonation / Alkylation
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Caption: Reactivity map of PMBA's primary functional groups.

As a Molecular Building Block

» Amide Bond Formation: The carboxylic acid is readily activated by standard peptide coupling
reagents (e.g., HATU, EDC) to react with primary or secondary amines, forming a stable
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amide bond. This is a cornerstone reaction in the synthesis of countless pharmaceutical
agents.

« Esterification: Under acidic conditions (e.g., Fischer esterification), the carboxylic acid can be
converted to a variety of esters. These esters can serve as prodrugs or modify the
lipophilicity of the final molecule.

» Salt Formation: The piperidine nitrogen is basic and can be readily protonated by acids to
form salts, such as the hydrochloride salt.[5] This is often done to improve the aqueous
solubility and crystalline properties of a compound, which is a critical consideration in drug
development.

Section 4: Safety, Handling, and Storage

Trustworthiness Through Precaution: While specific toxicological data for PMBA is not
thoroughly established, data from structurally similar compounds provides a reliable basis for
defining safe handling procedures.[6] Adherence to these guidelines is a self-validating system
for ensuring laboratory safety.

Hazard Identification

Based on analogous chemical structures, PMBA should be handled as a potentially hazardous
substance.[7][8]

Source (Analogous

Hazard Class Precautionary Statement
Compounds)
Acute Toxicity, Oral H302: Harmful if swallowed [7119]
Skin Corrosion/Irritation H315: Causes skin irritation [7119]
) o H319: Causes serious eye
Serious Eye Damage/Irritation o [7119]
irritation

) H335: May cause respiratory

STOT - Single Exposure [7119]

irritation

Personal Protective Equipment (PPE) and Handling
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Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a
chemical fume hood.[10][11]

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166
(EU) or NIOSH (US) standards.[11][12]

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands
and any exposed skin thoroughly after handling.[9][12]

Respiratory Protection: Avoid breathing dust. If exposure limits are exceeded or irritation is
experienced, use a full-face respirator with a particulate filter.[6][11]

First Aid and Disposal

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical
help if you feel unwell.[10][12]

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical
attention.[9][10]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9][12]

Disposal: Dispose of contents/container to an approved chemical waste disposal plant in
accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10]
[11]

Conclusion

4-(Piperidin-1-ylmethyl)benzoic acid is a well-defined chemical entity whose value is derived

from its bifunctional nature. The presence of both an addressable carboxylic acid and a basic

piperidine ring on a stable aromatic platform makes it an attractive starting material for
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combinatorial chemistry, fragment-based drug design, and the synthesis of targeted molecular
probes. By understanding its core properties, from synthesis to safe handling, researchers can
confidently and effectively integrate this compound into their discovery and development
workflows, accelerating the path toward novel chemical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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